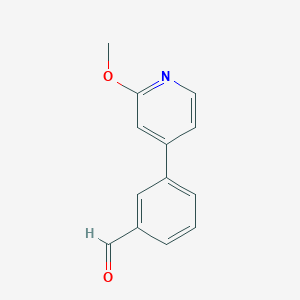

3-(2-Methoxypyridin-4-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-(2-methoxypyridin-4-yl)benzaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-16-13-8-12(5-6-14-13)11-4-2-3-10(7-11)9-15/h2-9H,1H3 |

InChI Key |

PIWGCOUXPLKZEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methoxypyridin 4 Yl Benzaldehyde

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis of 3-(2-Methoxypyridin-4-yl)benzaldehyde reveals two primary disconnection points around the central aryl-pyridyl C-C bond. This bond is the key linkage between the benzaldehyde (B42025) and the 2-methoxypyridine (B126380) moieties. The most logical and widely practiced approach for the formation of such a bond is through a transition-metal-catalyzed cross-coupling reaction.

Figure 1: Retrosynthetic Disconnection of this compound

This leads to two main retrosynthetic pathways:

Pathway A: Disconnection via a Suzuki-Miyaura coupling reaction involves a (3-formylphenyl)boronic acid derivative and a halogenated 2-methoxypyridine.

Pathway B: An alternative Suzuki-Miyaura approach would utilize a 3-halobenzaldehyde and a (2-methoxypyridin-4-yl)boronic acid derivative.

Both pathways are viable, and the choice often depends on the commercial availability, stability, and ease of synthesis of the respective starting materials.

Classical Synthetic Routes to the Core Structure

The classical synthesis of the core biaryl structure of this compound hinges on the preparation of the key building blocks and the subsequent introduction of the aldehyde functionality.

Approaches for Aldehyde Functional Group Introduction

The introduction of an aldehyde group onto a benzene (B151609) ring is a fundamental transformation in organic synthesis. Several classical methods can be employed to synthesize the 3-formylphenyl precursor.

One common method is the oxidation of a corresponding benzyl (B1604629) alcohol . This can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), which are mild enough to avoid over-oxidation to the carboxylic acid.

Another approach is the reduction of a corresponding benzoic acid derivative . For instance, a benzoyl chloride can be reduced to the aldehyde using reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) in a reaction known as the Rosenmund reduction when using hydrogen gas and a poisoned palladium catalyst.

The Vilsmeier-Haack reaction offers a direct method for the formylation of activated aromatic rings, though it is less suitable for deactivated rings. It involves the use of a phosphoryl chloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent that acts as the formylating agent.

Finally, the Gattermann-Koch reaction provides a direct route to benzaldehyde from benzene using carbon monoxide and hydrochloric acid under pressure, with a catalyst mixture of copper(I) chloride and aluminum chloride. Variations of this reaction can be used for substituted benzenes.

Methodologies for Pyridine (B92270) Ring Functionalization and Coupling

The functionalization of the pyridine ring, particularly the introduction of a leaving group like a halogen at the 4-position of 2-methoxypyridine, is a critical step. The electron-donating methoxy (B1213986) group at the 2-position can influence the regioselectivity of electrophilic substitution reactions.

Halogenation of 2-methoxypyridine can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of halogenation will be directed by the existing methoxy group.

Once the halogenated pyridine is obtained, it can be coupled with the benzaldehyde moiety.

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions for the efficient and selective formation of C-C and C-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Aryl-Pyridyl Linkagechemicalbook.compipzine-chem.com

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their esters. nih.govfujifilm.com

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-formylphenylboronic acid with 4-bromo-2-methoxypyridine. chemicalbook.compipzine-chem.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Formylphenylboronic acid | 4-Bromo-2-methoxypyridine | Pd(PPh3)4 | K2CO3 | Toluene/Water | This compound |

| 3-Bromobenzaldehyde (B42254) | 2-Methoxypyridine-4-boronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | This compound |

The synthesis of the key precursors, 3-formylphenylboronic acid and 2-methoxypyridine-4-boronic acid, is crucial. 3-Formylphenylboronic acid can be synthesized from 3-bromobenzaldehyde through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. google.comwikipedia.org Similarly, 2-methoxypyridine-4-boronic acid can be prepared from 4-bromo-2-methoxypyridine. pipzine-chem.com

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The direct arylation of a C-H bond on one of the aromatic rings with the other coupling partner can, in principle, lead to the desired product.

For instance, a palladium-catalyzed direct C-H arylation of 2-methoxypyridine with 3-bromobenzaldehyde could be a potential route. This approach would avoid the need to synthesize the organoboron derivative of the pyridine. However, controlling the regioselectivity of C-H activation on the pyridine ring can be challenging. The directing group ability of the methoxy group and the nitrogen atom would play a crucial role in determining the site of functionalization.

Stereoselective Synthesis Considerations for Chiral Analogues

The parent compound, this compound, is not chiral and therefore does not have stereoisomers. However, if chiral analogues of this compound were to be synthesized, for example, by introducing a stereocenter on a substituent attached to either the pyridine or the benzaldehyde ring, stereoselective synthesis would become a critical consideration.

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This can be achieved through various strategies:

Use of Chiral Starting Materials: The synthesis can begin with a commercially available chiral starting material that already contains the desired stereocenter.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one stereoisomer over the other. This is often a highly efficient method for generating enantiomerically pure compounds. For instance, in the synthesis of chiral piperidine (B6355638) derivatives, which share the nitrogen-containing heterocyclic core with pyridine, stereoselective cyclization reactions can be employed. researchgate.net

The choice of method would depend on the specific structure of the chiral analogue and the position of the stereocenter.

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product in a laboratory-scale synthesis. This process typically involves systematically varying several parameters to find the optimal set of conditions. For the synthesis of a compound like this compound, key parameters to optimize would include:

Catalyst and Ligand: In a cross-coupling reaction, the choice of palladium catalyst and the associated ligand can have a significant impact on the reaction efficiency. Different catalyst systems may be screened to identify the most effective one.

Solvent: The solvent can influence the solubility of the reactants and the stability of the catalyst, thereby affecting the reaction rate and yield. A range of solvents would likely be tested.

Base: The choice and concentration of the base are critical in many cross-coupling reactions.

Temperature and Reaction Time: These parameters are often interdependent. A higher temperature may lead to a faster reaction but could also result in the formation of side products. The optimal balance needs to be determined experimentally.

A systematic approach, such as the Taguchi experimental design method, can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal conditions for maximizing the product yield. researchgate.net For example, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a related heterocyclic compound, optimization of parameters like sodium methoxide (B1231860) concentration, reaction time, and molar ratios of reactants led to a significant increase in the product yield to 88.5%. researchgate.net

The following interactive table illustrates a hypothetical optimization study for a Suzuki coupling reaction to synthesize this compound, based on parameters that would typically be varied.

| Experiment | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 80 | 12 | 65 |

| 2 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 78 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 60 | 24 | 72 |

| 4 | Pd(OAc)₂ | SPhos | Na₂CO₃ | DMF | 90 | 10 | 85 |

This table is a hypothetical representation of an optimization study and does not reflect actual experimental data.

Green Chemistry Principles in Synthetic Route Design and Execution

Applying green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the chemical process. mdpi.com Key considerations would include:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, using water or other benign solvents instead of volatile organic compounds. google.commdpi.com A patent for the synthesis of 3-methoxybenzaldehyde (B106831) describes a method using water as a solvent and nitric acid as an oxidant, which is presented as an environmentally friendly approach. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy usage. mdpi.comrasayanjournal.co.in

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. mdpi.com The use of recyclable catalysts further enhances the sustainability of the process. mdpi.com

Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable resources is a key principle of green chemistry.

By incorporating these principles into the design and execution of the synthesis, the production of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization of 3 2 Methoxypyridin 4 Yl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in a variety of chemical reactions, including nucleophilic additions, condensations, and oxidations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in 3-(2-Methoxypyridin-4-yl)benzaldehyde is susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.

Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, [3-(2-Methoxypyridin-4-yl)phenyl]methanol. This transformation is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup.

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | [3-(2-Methoxypyridin-4-yl)phenyl]methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | [3-(2-Methoxypyridin-4-yl)phenyl]methanol |

Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the aldehyde functionality provides a powerful method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols. For example, the reaction of this compound with methylmagnesium bromide would yield 1-[3-(2-Methoxypyridin-4-yl)phenyl]ethanol. The reaction proceeds through the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, followed by acidic workup to protonate the resulting alkoxide.

| Organometallic Reagent | Product (after acidic workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-[3-(2-Methoxypyridin-4-yl)phenyl]ethanol |

| Phenyllithium (C₆H₅Li) | 3-(2-Methoxypyridin-4-yl)phenylmethanol |

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for the synthesis of larger, more complex molecules.

Schiff Base Formation: this compound can react with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. For instance, the condensation with aniline (B41778) would produce N-[3-(2-methoxypyridin-4-yl)benzylidene]aniline. These reactions are often reversible and may require the removal of water to drive the equilibrium towards the product. dergipark.org.tr

Knoevenagel Condensations: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.org This reaction is generally base-catalyzed, with weak bases like piperidine (B6355638) or pyridine (B92270) often being sufficient. wikipedia.org The reaction between this compound and malononitrile, for example, would yield 2-[3-(2-Methoxypyridin-4-yl)benzylidene]malononitrile. Studies on the Knoevenagel condensation of pyridinecarbaldehydes have shown that the pyridine ring itself can facilitate the reaction, sometimes even in the absence of an external catalyst. bas.bg

| Reagent | Catalyst | Product |

| Aniline | Acid (e.g., acetic acid) | N-[3-(2-Methoxypyridin-4-yl)benzylidene]aniline |

| Malononitrile | Weak base (e.g., piperidine) | 2-[3-(2-Methoxypyridin-4-yl)benzylidene]malononitrile |

| Ethyl cyanoacetate | Weak base (e.g., piperidine) | Ethyl 2-cyano-3-[3-(2-methoxypyridin-4-yl)phenyl]acrylate |

Oxidation and Further Functionalization of the Aldehyde

The aldehyde group can be oxidized to a carboxylic acid, providing a route to another important class of compounds. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O). The product of this oxidation would be 3-(2-Methoxypyridin-4-yl)benzoic acid.

The aldehyde can also be converted into other functional groups. For example, the Wittig reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), can be used to form an alkene, in this case, 4-(3-vinylphenyl)-2-methoxypyridine.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the methoxy (B1213986) group at the 2-position and the benzaldehyde-substituted phenyl group at the 4-position significantly directs the outcome of these reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the 2-methoxy group is an activating, ortho-, para-directing group. In the context of the 2-methoxypyridine (B126380) ring, the positions ortho to the methoxy group are C3 and para is C5. Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions. The C3 position is sterically less hindered. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (e.g., with Br₂).

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C2 and C4). stackexchange.comwikipedia.org In this compound, the C2 position is occupied by a methoxy group. While methoxy is not a typical leaving group, under certain conditions, such as with strong nucleophiles or through metal-catalyzed processes, it can be displaced. ntu.edu.sg The C4 position is substituted with the phenylbenzaldehyde group, which is not a viable leaving group. Therefore, nucleophilic attack would most likely target the C2 position, leading to the displacement of the methoxy group. For example, reaction with a strong nucleophile like an amine in the presence of a strong base could potentially lead to the corresponding 2-aminopyridine (B139424) derivative. ntu.edu.sg

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org In the case of this compound, the 2-methoxypyridine core is the primary site for such transformations. The methoxy group is a well-established and effective directed metalation group (DMG) that activates the adjacent ortho positions for deprotonation by strong organometallic bases.

Research on 2-methoxypyridine and its derivatives consistently shows that lithiation occurs with high regioselectivity at the C-3 position. researchgate.netresearchgate.netarkat-usa.org This is attributed to the ability of the methoxy group's oxygen atom to chelate the lithium cation of the base (e.g., n-butyllithium or lithium diisopropylamide - LDA), thereby lowering the kinetic barrier for proton abstraction at the neighboring C-3 site. researchgate.net The nitrogen atom in the pyridine ring also influences the ring's acidity but the C-3 position is preferentially metalated over the C-6 position in 2-methoxypyridine itself. researchgate.net

Applying these principles to this compound, it is expected that treatment with a strong lithium base at low temperatures (typically -78 °C in an aprotic solvent like tetrahydrofuran) would result in selective deprotonation at the C-3 position of the pyridine ring. The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups, leading to diverse 3,4-disubstituted 2-methoxypyridine derivatives.

| Electrophile | Reagent Example | Resulting Functional Group at C-3 |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Aldehyde/Ketone | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Silyl Halide | Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Iodine | I₂ | Iodo (-I) |

Transformations Involving the Methoxy Substituent

The methoxy group at the C-2 position of the pyridine ring is not merely a directing group for metalation; it is also a functional handle that can undergo chemical transformation. The most significant reaction of this group is O-demethylation, which converts the 2-methoxypyridine moiety into its corresponding 2-pyridone derivative. This transformation is synthetically valuable as 2-pyridones are a prevalent structural motif in medicinal chemistry and natural products.

The cleavage of the aryl-methyl ether bond can be achieved using various reagents. The choice of method must account for the presence of the sensitive aldehyde group in the molecule.

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. It typically proceeds under mild conditions, which could help preserve the aldehyde functionality.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) can effect demethylation, but the harsh, high-temperature conditions often required may be incompatible with the aldehyde group.

Nucleophilic Reagents: Iodotrimethylsilane (TMSI), generated in situ from trimethylsilyl chloride and sodium iodide, is a milder alternative that can cleave ethers via a nucleophilic mechanism.

Upon successful demethylation, the resulting 2-hydroxypyridine (B17775) exists in tautomeric equilibrium with the more stable 2-pyridone form. This structural change significantly alters the electronic and hydrogen-bonding properties of the heterocyclic ring.

| Reagent Class | Specific Reagent | Typical Conditions |

|---|---|---|

| Lewis Acid | Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature |

| Strong Acid | Hydrobromic Acid (HBr) | Aqueous solution, reflux |

| Nucleophilic/Silyl | Iodotrimethylsilane (TMSI) | CH₃CN or CHCl₃, room temp. or reflux |

| Nucleophilic | Lithium Iodide (LiI) | Pyridine, reflux |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. nih.gov The aldehyde functionality of this compound makes it an ideal substrate for a variety of powerful MCRs, enabling the rapid construction of complex and diverse molecular architectures. beilstein-journals.orgrsc.org

Several notable MCRs are particularly well-suited for this compound:

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org Utilizing this compound in this acid-catalyzed condensation would yield highly functionalized 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are important scaffolds in medicinal chemistry. beilstein-journals.orgwisdomlib.org

Hantzsch Dihydropyridine (B1217469) Synthesis: In this reaction, an aldehyde is condensed with two equivalents of a β-keto ester and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. alfa-chemistry.comwikipedia.org Employing the title compound would lead to the formation of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds famous for its use as calcium channel blockers. acs.org The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine. fiveable.me

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is atom-economical and proceeds with high convergence, allowing for the introduction of significant molecular diversity around the core scaffold.

Ugi Reaction: As one of the most versatile MCRs, the Ugi four-component reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.org The product is a bis-amide, a peptidomimetic structure. The use of this compound in an Ugi reaction would generate a library of complex molecules with potential biological activity by varying the other three components. acs.orgorganic-chemistry.org

Applications of 3 2 Methoxypyridin 4 Yl Benzaldehyde As a Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic Systems

The aldehyde functionality of 3-(2-Methoxypyridin-4-yl)benzaldehyde is a key gateway for the construction of a multitude of heterocyclic systems. Aldehydes are highly versatile electrophiles that readily participate in cyclocondensation and multicomponent reactions (MCRs). researchgate.netwindows.net These reactions are powerful tools in synthetic chemistry for efficiently building complex ring systems from simple acyclic precursors. nih.gov

For instance, this compound can serve as the aldehyde component in well-established MCRs like the Biginelli or Hantzsch reactions. beilstein-journals.org In a Biginelli-type reaction, it would condense with a β-ketoester and urea (B33335) (or thiourea) to yield highly functionalized dihydropyrimidinones. researchgate.net Similarly, in a Hantzsch synthesis, it can react with two equivalents of a β-ketoester and an ammonia (B1221849) source to produce 1,4-dihydropyridine (B1200194) derivatives. beilstein-journals.orgbeilstein-journals.org The resulting heterocyclic products incorporate the original 3-(2-methoxypyridin-4-yl)phenyl substructure, allowing for the generation of molecules with diverse architectures.

Furthermore, condensation of the aldehyde with various dinucleophiles provides direct routes to other important heterocyclic cores. Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazines, while reaction with hydroxylamine (B1172632) can yield oximes, which are precursors to isoxazoles. Its reaction with substituted anilines can produce Schiff bases, which can undergo subsequent cyclization to form quinolines or other fused systems. researchgate.net

| Reaction Type | Reactants | Resulting Heterocyclic Core |

|---|---|---|

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Dihydropyridine (B1217469) Synthesis | β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine |

| Condensation | Hydrazine | Pyridazine |

| Condensation/Cyclization | o-Phenylenediamine | Benzimidazole |

| Gewald Reaction | α-Cyanoester, Sulfur | Thiophene |

Precursor for Complex Organic Architectures and Scaffolds

Beyond the synthesis of simple heterocycles, this compound is a strategic starting material for constructing larger and more intricate organic architectures. The aldehyde group provides a handle for chain extension and the introduction of new functionalities, which can then be used in subsequent cyclization or coupling steps to build complex polycyclic scaffolds.

One key application is in the synthesis of macrocyclic compounds. researchgate.net The aldehyde can be converted into other functional groups, such as an alcohol via reduction or an alkene via Wittig-type reactions. These transformed molecules can then be used in macrocyclization reactions. For example, the aldehyde can be reacted with a suitable partner in a multi-step sequence to form a long linear precursor containing two reactive termini, which can then be cyclized to form a macrocycle.

The compound's rigid biaryl structure also serves as a foundational scaffold. The aldehyde can be used to append other molecular fragments, leading to complex, three-dimensional structures. This is particularly relevant in the synthesis of molecular cages or hosts where the defined geometry of the starting material directs the final architecture. The reactivity of the aldehyde in reactions such as the Passerini and Ugi multicomponent reactions allows for the rapid assembly of complex acyclic structures that can serve as precursors for more elaborate molecular frameworks. beilstein-journals.org

Utilization in Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse molecules from a common starting point, which is crucial for discovering new chemical probes and drug leads. documentsdelivered.comtropiq.nlcam.ac.uk The bifunctional nature of this compound makes it an excellent substrate for DOS campaigns. nih.govnih.gov

A DOS strategy using this building block could involve divergent reaction pathways originating from the aldehyde group. For example, a portion of the starting material could undergo Wittig olefination, another portion could be subjected to reductive amination, and a third could be used in a multicomponent reaction. Each of these pathways generates a distinct molecular scaffold. Further diversification can be achieved by modifying the pyridine (B92270) ring. This dual approach allows for the systematic exploration of chemical space around the central biaryl core.

The generation of combinatorial libraries is facilitated by the robust and high-yielding nature of reactions involving aldehydes. By reacting this compound with a library of different amines in a reductive amination protocol, a large collection of corresponding secondary amines can be rapidly synthesized in parallel. Each member of this library shares the common 3-(2-methoxypyridin-4-yl)methyl core but differs in the appended amine substituent, providing a focused library for screening purposes.

| Starting Material | Reaction Pathway | Intermediate Scaffold | Further Diversification |

|---|---|---|---|

| This compound | Reductive Amination with Library of Amines (R-NH₂) | Substituted Amines | N-Acylation, N-Alkylation |

| Wittig Reaction with Library of Ylides (R'-PPh₃) | Substituted Alkenes | Epoxidation, Dihydroxylation | |

| Ugi Reaction with Library of Amines, Isocyanides, and Carboxylic Acids | α-Acylamino Amides | Post-condensation modifications |

Contributions to the Development of Novel Organic Materials

In the field of materials science, aromatic aldehydes are important precursors for the synthesis of various organic materials, including polymers, resins, and functional dyes. The structure of this compound, containing two aromatic rings, suggests its potential utility in creating materials with rigid backbones.

The aldehyde group can participate in polymerization reactions. For instance, it can undergo condensation with electron-rich aromatic compounds like phenol (B47542) or pyrrole (B145914) to form resin-like polymeric materials. The incorporation of the nitrogen-containing pyridine ring into the polymer backbone can influence the material's properties.

Furthermore, the compound can be used to synthesize functional molecules that are building blocks for more complex materials. For example, condensation of the aldehyde with active methylene (B1212753) compounds can lead to the formation of stilbene-like dyes or molecular rotors. The biaryl scaffold itself is a common feature in molecules designed for applications in organic electronics, and this benzaldehyde (B42025) derivative could serve as an intermediate in the synthesis of such advanced materials.

Intermediate in the Academic Synthesis of Bio-Inspired Molecules

The synthesis of bio-inspired molecules—compounds designed to mimic the structure or function of natural products—is a significant area of chemical research. chimia.ch The 3-(2-methoxypyridin-4-yl)phenyl core structure is a scaffold that can be found in or is analogous to substructures in various alkaloids and other biologically relevant molecules.

In an academic setting, this compound can serve as a key intermediate in the total synthesis or analogue synthesis of such complex targets. The aldehyde group provides a reliable entry point for constructing the rest of the molecular framework. For example, it could be used in an intramolecular cyclization reaction to form a new ring fused to the existing phenyl ring, a common strategy in natural product synthesis. The methoxypyridine unit itself is a common motif in pharmacologically active compounds, making this building block particularly interesting for medicinal chemistry-focused academic research. Its use allows for the systematic variation of one part of a target molecule while keeping the core scaffold constant, which is a fundamental approach in structure-activity relationship studies.

Comprehensive Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

While extensive research exists for related benzaldehyde and pyridine derivatives, the specific data sets for this compound are absent. The required detailed research findings, including specific chemical shifts for ¹H and ¹³C NMR, correlations from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry data for molecular formula confirmation, tandem mass spectrometry (MS/MS) fragmentation patterns, and specific vibrational frequencies from IR and Raman spectroscopy, could not be located.

Consequently, it is not possible to generate the requested scientific article with the specified level of detail and accuracy for each outlined section and subsection. The creation of data tables and in-depth analysis is contingent on the availability of peer-reviewed, experimental data which, in this case, appears to be unpublished or not indexed in accessible resources.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 3 2 Methoxypyridin 4 Yl Benzaldehyde

X-ray Crystallography for Solid-State Structural Determination

For the specific compound, 3-(2-Methoxypyridin-4-yl)benzaldehyde, a comprehensive search of publicly available crystallographic databases did not yield any reported single-crystal X-ray diffraction data. Therefore, a detailed analysis of its solid-state structure based on experimental crystallographic parameters is not possible at this time.

However, were a suitable single crystal of this compound to be grown, X-ray diffraction analysis would be expected to provide the key structural parameters. The resulting data would be presented in a standardized format, as shown in the hypothetical table below. This table illustrates the type of information that would be obtained and is for illustrative purposes only, as the values are not based on experimental data for the target compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO₂ |

| Formula Weight | 213.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| R-factor (%) | Value |

Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallography experiment. No experimental data was found for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states and is characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-system.

A thorough search of the scientific literature and spectral databases did not reveal any experimental UV-Vis absorption data for this compound. Consequently, a specific analysis of its electronic transitions based on measured spectral data cannot be provided.

In a typical UV-Vis spectroscopic analysis, the compound would be dissolved in a suitable solvent (e.g., ethanol (B145695), methanol (B129727), or cyclohexane), and the absorbance would be measured across a range of wavelengths. The resulting spectrum would be expected to show one or more absorption bands corresponding to different electronic transitions. For a molecule like this compound, which contains both a benzaldehyde (B42025) and a methoxypyridine moiety, one would anticipate transitions such as:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the carbonyl group.

n → π* transitions: These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the oxygen of the carbonyl group or the nitrogen of the pyridine (B92270) ring) to a π* antibonding orbital.

The hypothetical data that would be obtained from such an experiment is presented in the table below for illustrative purposes.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| Ethanol | Value | Value | π → π* |

| Ethanol | Value | Value | n → π* |

Note: The data in this table is hypothetical and illustrates the type of information derived from a UV-Vis spectroscopy experiment. No experimental data was found for this compound.

Theoretical and Computational Studies of 3 2 Methoxypyridin 4 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular properties at the electronic level. These methods are instrumental in predicting the geometric structure, stability, and chemical reactivity of molecules like 3-(2-Methoxypyridin-4-yl)benzaldehyde.

Density Functional Theory (DFT) Applications and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net For a molecule such as this compound, a common approach involves geometry optimization using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govacs.org

The choice of a basis set is critical for the accuracy of DFT calculations. wikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. For aromatic and heterocyclic systems, Pople-style basis sets like 6-31G* or 6-311++G(d,p) are frequently employed. researchgate.netwikipedia.org The notations indicate the following:

6-311G : A split-valence triple-zeta basis set, providing flexibility for valence electrons.

+ : The inclusion of diffuse functions, which are important for describing anions and weak, long-range interactions.

(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is crucial for describing chemical bonds accurately. youtube.com

The selection of an appropriate functional and basis set, such as B3LYP/6-311++G(d,p), is essential for obtaining reliable predictions of the molecule's geometry and electronic properties. acs.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn

HOMO : The outermost orbital containing electrons, which acts as an electron donor in chemical reactions.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgwuxiapptec.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. rsc.orgresearchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide a deeper understanding of the molecule's potential interactions.

Table 1: Illustrative FMO Analysis and Global Reactivity Descriptors for this compound Note: These values are representative examples for illustrative purposes.

| Parameter | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.50 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.80 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 | Indicates chemical reactivity and kinetic stability. stackexchange.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | 0.43 | Reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 | Measures the power of a molecule to attract electrons. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound features rotatable single bonds, particularly the bond connecting the pyridine (B92270) and benzaldehyde (B42025) rings. This allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformer(s), which correspond to the lowest energy states. nih.govnih.gov This is typically done by systematically rotating the dihedral angle of the key bond and calculating the potential energy at each step to generate a conformational energy profile. nih.gov The interplay between steric hindrance and electronic effects, such as resonance stabilization, determines the preferred conformation. nih.govnih.gov

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. nih.govnih.gov By simulating the atomic motions over time, MD can explore the conformational landscape, identify stable conformations, and study how the molecule interacts with its environment, such as a solvent. nih.govdntb.gov.ua

Prediction and Correlation of Spectroscopic Parameters

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net

Vibrational Spectroscopy : Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. Comparing the calculated spectrum with an experimental one helps in assigning the observed vibrational bands. researchgate.net

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govacs.org Accurate prediction of chemical shifts is invaluable for structure elucidation and confirmation. nih.govacs.org

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: These values are representative examples for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| C=O (Aldehyde) | Stretching | 1710 |

| C-H (Aldehyde) | Stretching | 2850 |

| C=C/C=N (Aromatic Rings) | Stretching | 1580 - 1610 |

| C-O-C (Methoxy Ether) | Asymmetric Stretching | 1250 |

| C-H (Aromatic) | Stretching | 3050 - 3100 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step process of chemical reactions. nih.goveurekalert.org By mapping the potential energy surface, chemists can identify the minimum energy path from reactants to products. smu.edu This involves locating and characterizing the energies of transition states—the highest energy points along the reaction coordinate—as well as any intermediates. rsc.org

For this compound, this could involve studying reactions such as nucleophilic addition to the aldehyde group. nih.gov Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. researchgate.net These studies offer a detailed, molecular-level understanding that is often difficult to obtain through experimental means alone. rsc.org

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.orgchemrxiv.org It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. deeporigin.com This analysis is particularly useful for predicting how a molecule will interact with other chemical species. researchgate.net

The typical color scheme is:

Red : Regions of high electron density and negative electrostatic potential (e.g., around lone pairs of oxygen or nitrogen atoms). These are sites prone to electrophilic attack.

Blue : Regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms). These are sites prone to nucleophilic attack.

Green/Yellow : Regions of neutral or intermediate potential.

For this compound, an MESP analysis would likely show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group and the nitrogen of the pyridine ring, identifying them as primary sites for electrophilic interaction or hydrogen bonding. chemrxiv.org Conversely, the aldehyde hydrogen and aromatic hydrogens would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. deeporigin.com

Future Research Directions and Unexplored Avenues for 3 2 Methoxypyridin 4 Yl Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-(2-Methoxypyridin-4-yl)benzaldehyde, a non-symmetrical biaryl compound, traditionally relies on palladium-catalyzed cross-coupling reactions. However, future research should prioritize the development of more sustainable and efficient synthetic strategies in line with the principles of green chemistry.

Key areas for exploration include:

Aqueous Phase Cross-Coupling: Transitioning from traditional organic solvents to aqueous media for Suzuki-Miyaura or similar cross-coupling reactions would significantly reduce the environmental impact. nih.govnih.gov Research could focus on employing recyclable nanocatalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO₄·Pd) or lanthanum fluoride (B91410) (LaF₃·Pd), which have demonstrated high efficacy for biaryl synthesis in water. nih.govnih.gov These methods offer the advantages of catalyst recyclability, high product yields, and elimination of hazardous organic waste. nih.gov

Iron-Catalyzed Synthesis: Investigating the use of earth-abundant and low-cost iron catalysts presents a compelling alternative to precious metal catalysts like palladium. rsc.org Methodologies involving iron-catalyzed cyclization or cross-coupling could offer a more economical and environmentally benign route to the pyridine (B92270) or biaryl core structure. rsc.org

One-Pot and Multicomponent Reactions: Designing a one-pot synthesis, possibly through a multicomponent reaction strategy, would enhance efficiency by reducing the number of intermediate purification steps, saving time, energy, and materials. nih.govresearchgate.net Such protocols are a cornerstone of modern green chemistry and represent a significant advancement over classical multi-step syntheses. nih.govresearchgate.net

Biosynthesis Pathways: While chemical synthesis dominates, exploring biosynthetic pathways for pyridine ring formation could inspire novel biocatalytic or chemoenzymatic approaches. nih.gov Understanding how nature constructs such heterocycles could lead to highly selective and sustainable production methods. nih.gov

Exploration of Advanced Derivatization for Enhanced Structural Complexity

The inherent functionality of this compound provides fertile ground for advanced derivatization, enabling the creation of a diverse library of analogues with increased structural complexity. Future work should focus on leveraging the distinct reactivity of the aldehyde group and the aromatic rings.

Derivatization of the Aldehyde Group: The benzaldehyde (B42025) moiety is a versatile chemical handle for a multitude of transformations, including:

Reductive Amination: To generate a wide array of secondary and tertiary amines.

Wittig Reaction: To form various substituted alkenes.

Condensation Reactions: To produce imines, oximes, and hydrazones. mdpi.com The formation of acylhydrazone derivatives, for instance, has been shown to be a valuable strategy in modifying molecular scaffolds. mdpi.com

Oxidation and Reduction: To yield the corresponding carboxylic acid or benzyl (B1604629) alcohol, respectively.

Functionalization of the Aromatic Rings: Late-stage functionalization of the pyridine and benzene (B151609) rings can introduce diverse substituents, profoundly altering the molecule's properties.

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds. For the pyridine ring, strategies like C-H fluorination followed by nucleophilic aromatic substitution (SNAr) can install a wide range of alkoxy, amino, and cyano groups at the position alpha to the nitrogen. acs.orgnih.gov

Electrophilic Aromatic Substitution: The benzene ring can be further substituted via reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, with the regioselectivity guided by the existing substituents.

Innovative Applications as Synthetic Probes in Chemical Biology (excluding clinical/pharmacological data)

Beyond its core structure, this compound is an ideal starting point for designing synthetic probes for chemical biology research. By excluding any clinical or pharmacological endpoints, the focus remains on creating tools to investigate biological systems at the molecular level.

The aldehyde group is particularly suited for bioconjugation. It can be derivatized to incorporate a variety of functional tags:

Fluorophores: Attaching a fluorescent dye would enable the molecule's use in cellular imaging to track its localization and interaction with subcellular components.

Biotinylation: Introducing a biotin (B1667282) tag would allow for affinity-based pulldown experiments to identify binding partners (e.g., proteins, nucleic acids) from cell lysates.

Photoaffinity Labels: Converting the aldehyde to a group capable of forming a covalent bond upon photoactivation (e.g., a diazirine) would create a tool for irreversibly labeling binding targets for subsequent identification by proteomics.

Click Chemistry Handles: Modifying the aldehyde to an azide (B81097) or alkyne would permit its use in bioorthogonal click chemistry reactions, allowing it to be tagged within a complex biological environment without interfering with native processes.

The methoxypyridine core serves as a recognition scaffold that can be systematically modified to tune binding affinity and selectivity for specific biomolecular targets, which can then be investigated using the attached functional probes.

Integration into Supramolecular Assemblies and Material Science Contexts (excluding specific physical properties)

The structural features of this compound make it an attractive building block (tecton) for constructing complex supramolecular architectures. The pyridine nitrogen atom is a potent Lewis base and an excellent coordination site for metal ions, while the two aromatic rings can participate in π-π stacking interactions.

Future research could explore its integration into:

Metallo-Supramolecular Structures: The pyridine moiety can act as a ligand to coordinate with various metal ions. researchgate.net Depending on the metal's coordination geometry, this could lead to the self-assembly of discrete structures like macrocycles or extended networks like coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org Terpyridine, a related N-heterocyclic ligand, is a classic example of a motif used extensively in metallo-supramolecular chemistry. mdpi.com

Hydrogen-Bonded Networks: Derivatization of the aldehyde into groups capable of hydrogen bonding (e.g., amides, carboxylic acids) could drive the assembly of predictable, ordered structures in the solid state through crystal engineering principles.

Host-Guest Systems: The molecule could be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a host molecule, a foundational concept in supramolecular chemistry. acs.org

Computational-Driven Design of Novel Reactions Involving the Compound

Computational chemistry offers a powerful, predictive toolkit to guide and accelerate research into this compound. grnjournal.us By modeling the molecule and its potential reactions in silico, researchers can prioritize experiments, saving time and resources.

Key computational approaches include:

Reaction Mechanism Prediction: Quantum mechanical methods like Density Functional Theory (DFT) can be used to map the potential energy surfaces for proposed synthetic or derivatization reactions. grnjournal.usmdpi.com This allows for the calculation of activation energies and the identification of transition states and intermediates, providing deep mechanistic insight and predicting reaction feasibility. researchgate.netstackexchange.com

Catalyst Design: Computational screening can help identify optimal catalysts for the synthesis of the molecule, for instance, by modeling the binding and activation of substrates on different metal centers or ligands.

Predicting Spectroscopic Properties: Calculations can predict NMR, IR, and UV-Vis spectra for novel, yet-to-be-synthesized derivatives, which would be invaluable for their future characterization.

Modeling Supramolecular Interactions: Molecular dynamics (MD) simulations and DFT can model the non-covalent interactions that would govern the self-assembly of the molecule into larger structures, aiding in the rational design of new materials. grnjournal.us

Q & A

Q. What are the typical synthetic routes for 3-(2-Methoxypyridin-4-yl)benzaldehyde?

Answer: A common approach involves condensation of a hydrazine derivative with an aldehyde precursor, followed by oxidative cyclization. For example, hydrazinopyridine can react with a substituted benzaldehyde (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under acidic conditions to form a hydrazone intermediate. Subsequent oxidation with sodium hypochlorite in ethanol at room temperature facilitates ring closure to yield triazolopyridine derivatives, as demonstrated in analogous syntheses . Key parameters include stoichiometric control, solvent choice (ethanol for solubility and green chemistry), and oxidant selection (NaClO for mild, eco-friendly conditions).

Q. Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- 1H/13C-NMR : Assign peaks using DMSO-d6 as a solvent (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to confirm aromatic protons, methoxy groups, and aldehyde functionality. For example, a singlet near δ 10.7 ppm indicates an aldehyde proton .

- FTIR : Identify key stretches such as C=O (~1680 cm⁻¹), C-O (methoxy, ~1260 cm⁻¹), and aromatic C=C (~1500 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 334.1556 for a related triazolopyridine) to confirm purity .

Q. What are common chemical reactions this aldehyde undergoes?

Answer: The aldehyde group is reactive in:

- Oxidation : Forms carboxylic acids (e.g., 4-(3-Methylpyridin-2-yl)benzoic acid) using KMnO4 or CrO3 .

- Reduction : Generates benzyl alcohols (e.g., NaBH4 in methanol) .

- Condensation : Forms Schiff bases with amines or hydrazines, useful in heterocyclic synthesis .

Advanced Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin for anticancer activity). Parameters include grid box sizing (20 ų) centered on the active site and Lamarckian genetic algorithm optimization .

- 3D-QSAR : Build pharmacophore models using atom-based descriptors (e.g., steric/electrostatic fields) to correlate substituent effects with activity. Validate with leave-one-out cross-validation (e.g., r² > 0.8) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent interactions .

Q. How to resolve contradictions in spectral data during structural elucidation?

Answer:

- X-ray Crystallography : Resolve ambiguities in NMR/IR assignments (e.g., confirming methoxy group orientation) using SHELXL for refinement. Key metrics: R1 < 0.05, wR2 < 0.15 .

- Complementary Techniques : Compare experimental IR peaks with NIST database entries (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde spectra) .

- Isotopic Labeling : Use 2H/13C-labeled analogs to trace signal origins in overlapping NMR regions .

Q. What strategies optimize reaction yields in the synthesis of this compound?

Answer:

- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (NaClO: 1–4 eq) to identify optimal conditions via response surface methodology .

- In Situ Monitoring : Track reaction progress via TLC (CH2Cl2 eluent) or inline FTIR to detect intermediate hydrazone formation .

- Purification : Use alumina plug filtration to remove unreacted starting materials, improving isolated yields to >70% .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Scaffold Modification : Introduce substituents at the pyridine (e.g., Cl, CF3) or benzaldehyde (e.g., NO2, NH2) positions to probe electronic effects.

- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) and correlate IC50 values with computed docking scores .

- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-(2-pyridyl)benzaldehyde derivatives) to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.